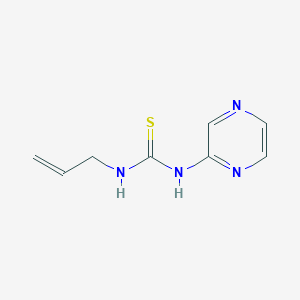

N-allyl-N'-(2-pyrazinyl)thiourea

Descripción

N-Allyl-N'-(2-pyrazinyl)thiourea is a thiourea derivative characterized by an allyl group attached to one nitrogen atom and a pyrazinyl moiety on the adjacent nitrogen. Thioureas are organosulfur compounds with the general structure R¹NHC(S)NR²R³, where R groups determine their physicochemical and biological properties.

Propiedades

Fórmula molecular |

C8H10N4S |

|---|---|

Peso molecular |

194.26g/mol |

Nombre IUPAC |

1-prop-2-enyl-3-pyrazin-2-ylthiourea |

InChI |

InChI=1S/C8H10N4S/c1-2-3-11-8(13)12-7-6-9-4-5-10-7/h2,4-6H,1,3H2,(H2,10,11,12,13) |

Clave InChI |

AFAPXTAJUYMZIR-UHFFFAOYSA-N |

SMILES |

C=CCNC(=S)NC1=NC=CN=C1 |

SMILES canónico |

C=CCNC(=S)NC1=NC=CN=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Thiourea Derivatives

Thiourea derivatives vary significantly in activity and properties based on substituents. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Catalytic Performance: Sulfonaryl thiourea 10 outperforms aryl ester thioureas (e.g., compound 11: 27% conversion) in esterification, attributed to enhanced electron-withdrawing effects and hydrogen-bonding capacity .

Biological Activity :

- Allyl-substituted thioureas (e.g., N-allyl-N'-(4-chlorophenyl)thiourea) show promise in analgesia and antitumor applications . The pyrazinyl group in the target compound could enhance binding to biological targets like kinases or viral proteases, analogous to PETT analogs .

Metal Coordination :

- Pyridyl and chlorophenyl thioureas (e.g., N-benzoyl-N'-(2-chloro-3-pyridyl)thiourea) form stable complexes with transition metals (Cu²⁺, Co²⁺), useful in catalysis or antimicrobial agents . The pyrazinyl group’s dual nitrogen atoms may further improve chelation efficiency.

For example, N-allyl-N'-(2-hydroxyethyl)thiourea is water-soluble due to its hydroxyl group , whereas the pyrazinyl analog may require polar aprotic solvents.

Contradictions and Limitations

- While sulfonaryl thiourea 10 and PETT analogs are well-studied, data on pyrazinyl-thiourea hybrids are sparse. For instance, Dow Chemical’s trifluoromethylpyrazinyl thioureas are patented for herbicidal use , but their toxicity profiles remain unclear.

- and suggest substituent electronic effects (e.g., electron-withdrawing groups) enhance catalysis, but excessive hydrophobicity (e.g., allyl groups) might reduce aqueous reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.